molecular formula C11H21N5O B1477757 2-Azido-1-(4-isopentylpiperazin-1-yl)ethan-1-one CAS No. 2098081-75-3

2-Azido-1-(4-isopentylpiperazin-1-yl)ethan-1-one

Cat. No.: B1477757
CAS No.: 2098081-75-3
M. Wt: 239.32 g/mol
InChI Key: VEIGQZRDWJGYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of azido compounds like “2-Azido-1-(4-isopentylpiperazin-1-yl)ethan-1-one” involves the use of reagents, catalysts, solvents, or raw materials in the manufacturing process . These compounds can also undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles .


Chemical Reactions Analysis

Azido compounds are known to react with alkynes to form 1,2,3-triazoles . This reaction is commonly used in the preparation of various drug substances .

Scientific Research Applications

HIV-1 Inhibitors

Azaindole derivatives, including those with azido functional groups, have been investigated for their potential as inhibitors of HIV-1 attachment. These compounds target the viral envelope protein gp120, showing promising in vitro potency and pharmacokinetic profiles. Such research underscores the critical role of structural variation in enhancing antiviral activity and developing new drug candidates for HIV treatment (Regueiro-Ren et al., 2013).

Magnetic Materials

Azido-bridged Co(2+) compounds with flexible coligands have been synthesized, showcasing different magnetic properties based on their structural conformation. These compounds form various dimensional structures such as 1D chains and 2D layers, leading to antiferromagnetic or weak ferromagnetic behavior. This research highlights the importance of azido groups in constructing materials with tailored magnetic properties (Li et al., 2008).

Photoredox Catalysis

A study described the use of sodium azide and heteroarenium salts in a three-component alkene alkylazidation reaction under visible light photoredox catalysis. This process facilitates the simultaneous incorporation of azido groups and 1,4-dihydropyridin-4-yl groups across C=C bonds, demonstrating a novel approach to alkene difunctionalization and highlighting the utility of azido groups in synthetic chemistry (Yang et al., 2020).

Safety and Hazards

Azido impurities are known to be mutagenic and carcinogenic . A small exposure to these impurities may lead to cancer . These impurities can be avoided by taking precautions during the manufacturing of drug substances and products .

Properties

IUPAC Name

2-azido-1-[4-(3-methylbutyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O/c1-10(2)3-4-15-5-7-16(8-6-15)11(17)9-13-14-12/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIGQZRDWJGYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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